![molecular formula C16H12N2OS B2699305 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 7025-35-6](/img/structure/B2699305.png)
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is a compound that has been studied for its potential anticancer properties . It belongs to the class of benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are important pharmacophores and intermediates for making drugs .
Synthesis Analysis
The synthesis of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves the creation of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds . The synthesized compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is complex, with multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用
Anticancer Activity
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole: and its derivatives have shown promising anticancer potential. Researchers have synthesized novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds and evaluated their activity against cancer cell lines. Notably, compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]-thiazole , 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole , and 2-(6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . These compounds could serve as leads for further drug development.
EGFR (Epidermal Growth Factor Receptor) Targeting
Molecular docking studies revealed that the aforementioned compounds (Vb, Vd, and Vh) had significantly higher binding scores and inhibitory constants than the reference drug erlotinib when tested against the EGFR receptor. This suggests their potential as EGFR-targeted agents, which is crucial in cancer therapy .
Inhibition of Aryl Hydrocarbon Hydroxylase (PB/AHH)
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been explored as inhibitors of aryl hydrocarbon hydroxylase (PB/AHH) in hepatic microsomes. This enzyme plays a role in the metabolism of xenobiotics and endogenous compounds .
Aminopyrine N-Demethylase (ADPM) Inhibition
Similar to PB/AHH, these compounds also inhibit aminopyrine N-demethylase (ADPM). Understanding their effects on ADPM can provide insights into drug metabolism and potential drug interactions .
Pharmacophore and Intermediate Synthesis
Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives serve as essential pharmacophores and intermediates in drug development. Their versatile chemical structures make them valuable building blocks for creating novel therapeutic agents .
作用機序
将来の方向性
The future directions for the study of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole include further development of the compound as an anticancer agent . The outcomes of the kinase inhibitory assay of these significant hybrids against the tyrosine kinase EGFR strongly corroborated the in vitro anticancer findings and the in silico docking investigations . This suggests that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .
特性
IUPAC Name |
6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOQUSERXLGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。